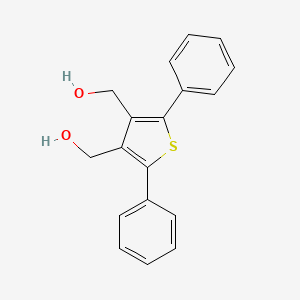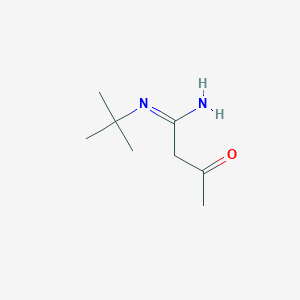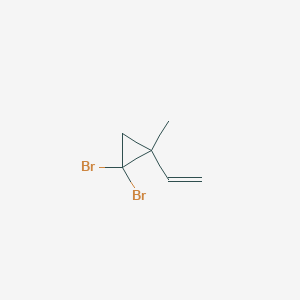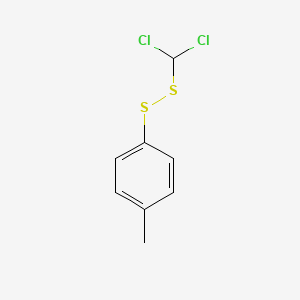
Tantalum, dichlorotris(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of tantalum compounds typically involves complex synthetic routes. For tantalum, dichlorotris(phenylmethyl)-, the synthesis might involve the reaction of tantalum pentachloride with phenylmethyl reagents under controlled conditions. Industrial production methods for tantalum compounds often include sodium thermal reduction, carbon thermal reduction, and molten salt electrolysis . These methods ensure the production of high-purity tantalum compounds suitable for various applications.
Analyse Chemischer Reaktionen
Tantalum, dichlorotris(phenylmethyl)- undergoes several types of chemical reactions:
Oxidation: Tantalum compounds can react with oxygen to form tantalum oxides.
Reduction: Reduction reactions can convert tantalum compounds to lower oxidation states.
Substitution: Involves the replacement of ligands in the compound with other chemical groups.
Common reagents used in these reactions include hydrofluoric acid, oleum, and halogens . The major products formed from these reactions are typically tantalum oxides and halides, which have significant industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Tantalum, dichlorotris(phenylmethyl)- has several scientific research applications:
Chemistry: Used in the synthesis of other complex compounds and materials.
Medicine: Tantalum oxide nanoparticles are used as contrast agents in computed tomography (CT) imaging.
Wirkmechanismus
The mechanism by which tantalum, dichlorotris(phenylmethyl)- exerts its effects involves its interaction with molecular targets and pathways. For instance, in biomedical applications, tantalum nanoparticles enhance the effectiveness of radiotherapy by increasing energy deposition within tumor cells . This is achieved through the high atomic number of tantalum, which enhances X-ray absorption and energy transfer to the target cells.
Vergleich Mit ähnlichen Verbindungen
Tantalum, dichlorotris(phenylmethyl)- can be compared with other tantalum compounds such as tantalum pentoxide (Ta₂O₅) and tantalum carbide (TaC). These compounds share similar properties, such as high melting points and resistance to corrosion, but differ in their specific applications and chemical behaviors . For example:
Tantalum pentoxide: Widely used in electronics and optics due to its dielectric properties.
Tantalum carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
These comparisons highlight the unique properties and applications of tantalum, dichlorotris(phenylmethyl)-, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
59326-13-5 |
|---|---|
Molekularformel |
C21H21Cl2Ta-3 |
Molekulargewicht |
525.2 g/mol |
InChI |
InChI=1S/3C7H7.2ClH.Ta/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q3*-1;;;+2/p-2 |
InChI-Schlüssel |
OYKQOQBPZHYITR-UHFFFAOYSA-L |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ta]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)


![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

